乙酰基-赖氨酸(Fmoc)-OH

描述

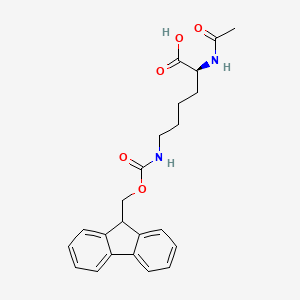

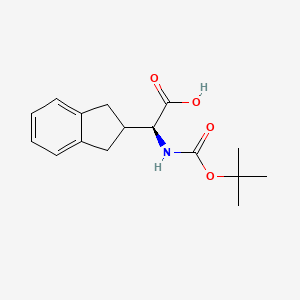

Ac-Lys(Fmoc)-OH, also known as Ac-Lys(Fmoc)-OH, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.

BenchChem offers high-quality Ac-Lys(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Lys(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

基于肽的水凝胶形成

乙酰基-赖氨酸(Fmoc)-OH: 在基于肽的水凝胶 (PHG) 的形成中起着至关重要的作用。这些水凝胶是生物相容性材料,可以吸收大量的的水,形成模拟细胞外基质的网络。它们因其对刺激的化学和物理响应性、固有的生物相容性和可调性而具有优势。 具体来说,Fmoc 修饰的肽,包括含有this compound 的肽,可以自组装成 β-折叠结构,这对于水凝胶的凝胶过程和稳定性至关重要 {svg_1}.

组织工程

在组织工程中,含有 This compound 的水凝胶可以作为支架,支持细胞粘附、存活和增殖。这些水凝胶的刚度和结构完整性使其适合工程化各种组织。 它们提供了一个生理相关的环境,这对体外实验至关重要,并且有可能用于生物打印应用 {svg_2}.

药物递送系统

基于 This compound 的水凝胶的自组装特性使其成为药物递送系统的绝佳候选者。这些水凝胶可以封装治疗剂并以受控方式释放它们。 可以通过改变水凝胶的性质来调节释放速率,例如其交联密度和疏水性 {svg_3}.

成像诊断工具

This compound: 衍生物可用于创建用于 MRI 和荧光显微镜等成像技术的造影剂。 Fmoc 基团的芳香结构可以增强图像的对比度,提供对生物结构和过程更清晰的观察 {svg_4}.

肽自组装的生物物理研究

对 This compound 及其类似物的研究有助于理解肽自组装机制。 研究人员使用各种生物物理技术来研究肽如何聚集并形成凝胶,这是设计新型生物材料的基本知识 {svg_5}.

肽结构的计算建模

This compound: 也用于计算研究以预测肽的构象偏好。 这些研究有助于理解影响肽行为的结构因素,这对合理设计具有特定应用所需特性的肽具有重要意义 {svg_6}.

作用机制

Target of Action

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of Ac-Lys(Fmoc)-OH are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .

Mode of Action

The Fmoc group in Ac-Lys(Fmoc)-OH plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Biochemical Pathways

The biochemical pathways affected by Ac-Lys(Fmoc)-OH are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .

Pharmacokinetics

The ability of ac-lys(fmoc)-oh to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .

Result of Action

The primary result of the action of Ac-Lys(Fmoc)-OH is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .

Action Environment

The action of Ac-Lys(Fmoc)-OH is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of Ac-Lys(Fmoc)-OH to gel formation . Additionally, physical and thermal stimuli can be used to solubilize Ac-Lys(Fmoc)-OH above the critical concentration to induce gel formation .

生化分析

Biochemical Properties

In biochemical reactions, Ac-Lys(Fmoc)-OH plays a crucial role in the formation of peptide-based hydrogels . The Fmoc group in Ac-Lys(Fmoc)-OH contributes to the self-assembly of peptides, leading to gel formation . This process involves a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

The cellular effects of Ac-Lys(Fmoc)-OH are primarily observed in its role in the formation of peptide-based hydrogels . These hydrogels can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering

Molecular Mechanism

The molecular mechanism of Ac-Lys(Fmoc)-OH is largely associated with its ability to self-assemble into hydrogels . The Fmoc group contributes to this self-assembly process, which is governed by a balance of different non-covalent interactions

Temporal Effects in Laboratory Settings

The temporal effects of Ac-Lys(Fmoc)-OH in laboratory settings are observed in the formation and stability of peptide-based hydrogels . The hydrogels formed by Ac-Lys(Fmoc)-OH have been shown to be stable, supporting cell adhesion and survival over time

属性

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

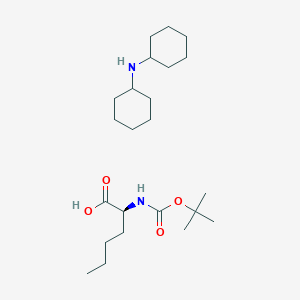

![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

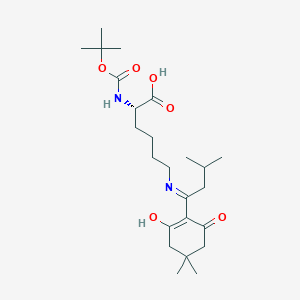

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)